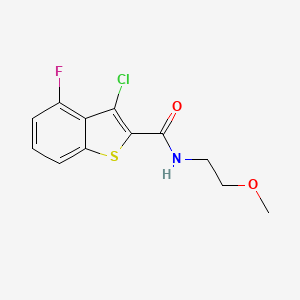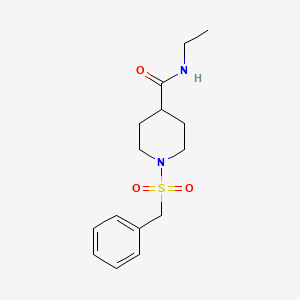![molecular formula C18H14BrN3O6S2 B4542830 N-(4-{[(4-bromophenyl)amino]sulfonyl}phenyl)-4-nitrobenzenesulfonamide](/img/structure/B4542830.png)
N-(4-{[(4-bromophenyl)amino]sulfonyl}phenyl)-4-nitrobenzenesulfonamide
Übersicht
Beschreibung
N-(4-{[(4-bromophenyl)amino]sulfonyl}phenyl)-4-nitrobenzenesulfonamide, commonly known as BAY 11-7082, is a chemical compound that has been widely used in scientific research due to its anti-inflammatory and anti-cancer properties. This compound was first synthesized in 2001 by Michael Karin and his team at the University of California, San Diego.
Wirkmechanismus
BAY 11-7082 inhibits the activity of NF-κB by blocking the phosphorylation and degradation of its inhibitor, IκBα. In the absence of BAY 11-7082, IκBα is rapidly phosphorylated and degraded, allowing NF-κB to translocate to the nucleus and activate the transcription of target genes. However, in the presence of BAY 11-7082, IκBα is stabilized and NF-κB is prevented from activating its target genes.
Biochemical and Physiological Effects
BAY 11-7082 has been shown to have a variety of biochemical and physiological effects. In addition to its anti-inflammatory and anti-cancer properties, BAY 11-7082 has been found to inhibit the activity of the proteasome, a cellular complex that is responsible for the degradation of misfolded and damaged proteins. This inhibition leads to the accumulation of misfolded and damaged proteins, which can cause cellular stress and apoptosis.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of BAY 11-7082 is its specificity for NF-κB inhibition. Unlike other compounds that inhibit NF-κB through non-specific mechanisms, BAY 11-7082 specifically targets the phosphorylation and degradation of IκBα, making it a valuable tool for studying the role of NF-κB in various biological processes.
However, there are also some limitations to the use of BAY 11-7082 in lab experiments. One limitation is its relatively low solubility in aqueous solutions, which can make it difficult to use in certain experimental systems. Another limitation is its potential for off-target effects, which can complicate the interpretation of experimental results.
Zukünftige Richtungen
There are many potential future directions for research on BAY 11-7082. One area of interest is the development of more potent and selective NF-κB inhibitors that can be used in a wider range of experimental systems. Another area of interest is the investigation of the potential therapeutic applications of BAY 11-7082, particularly in the treatment of inflammatory and autoimmune diseases and various types of cancer. Finally, further research is needed to fully understand the biochemical and physiological effects of BAY 11-7082 and its potential for off-target effects.
Wissenschaftliche Forschungsanwendungen
BAY 11-7082 has been extensively studied for its anti-inflammatory properties. It has been shown to inhibit the activity of NF-κB, a transcription factor that plays a critical role in the regulation of the immune response. By inhibiting NF-κB, BAY 11-7082 reduces the production of pro-inflammatory cytokines and chemokines, which are responsible for the recruitment of immune cells to sites of inflammation.
In addition to its anti-inflammatory properties, BAY 11-7082 has also been shown to have anti-cancer effects. It has been found to induce apoptosis (programmed cell death) in a variety of cancer cell lines, including breast, prostate, and pancreatic cancer cells. BAY 11-7082 has also been shown to inhibit the growth and proliferation of cancer cells by blocking the activity of NF-κB.
Eigenschaften
IUPAC Name |
N-(4-bromophenyl)-4-[(4-nitrophenyl)sulfonylamino]benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14BrN3O6S2/c19-13-1-3-14(4-2-13)20-29(25,26)17-9-5-15(6-10-17)21-30(27,28)18-11-7-16(8-12-18)22(23)24/h1-12,20-21H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SMYPNJSIFGKCIL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NS(=O)(=O)C2=CC=C(C=C2)[N+](=O)[O-])S(=O)(=O)NC3=CC=C(C=C3)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14BrN3O6S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
512.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-{4-[(4-bromophenyl)sulfamoyl]phenyl}-4-nitrobenzenesulfonamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-[2-(4-tert-butylbenzoyl)hydrazino]-N-(2,5-dimethoxyphenyl)-2-oxoacetamide](/img/structure/B4542759.png)
![2-(3-phenylpropanoyl)-N-[2-(trifluoromethyl)phenyl]hydrazinecarbothioamide](/img/structure/B4542763.png)
![methyl 2-{[(4-bromophenyl)acetyl]amino}-4-(2-furyl)-3-thiophenecarboxylate](/img/structure/B4542774.png)

![3-(3-methoxybenzyl)-5,7-dimethyl-1-phenylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B4542790.png)
![1-(6-methyl-2-pyridinyl)-2-[(3-methyl-1H-1,2,4-triazol-5-yl)acetyl]-2,3,4,9-tetrahydro-1H-beta-carboline](/img/structure/B4542804.png)
![methyl 3-cyano-5-(1,3,5-trimethyl-1H-pyrazol-4-yl)pyrazolo[1,5-a]pyrimidine-7-carboxylate](/img/structure/B4542808.png)
![N-ethyl-N'-[3-(1H-pyrazol-1-ylmethyl)phenyl]thiourea](/img/structure/B4542810.png)


![2-[(cyanomethyl)thio]-4-(2-methoxyphenyl)-6-phenylnicotinonitrile](/img/structure/B4542816.png)
![4-bromo-N-[(1-ethyl-5-methyl-1H-pyrazol-4-yl)methyl]-N-methylbenzenesulfonamide](/img/structure/B4542817.png)

![2-{5-[(4-cyclopentyl-1-piperazinyl)methyl]-1,2,4-oxadiazol-3-yl}pyrazine](/img/structure/B4542828.png)